7beta-Hydroxycholest-4-en-3-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7beta-Hydroxycholest-4-en-3-one and related compounds often involves complex organic reactions. A review on the chemistry of hydroxycoumarins, although not directly related to 7beta-Hydroxycholest-4-en-3-one, provides insights into the synthesis and acylation of hydroxycoumarins, which share some synthetic pathways with steroid derivatives due to the involvement of hydroxylation and acylation reactions. Methods for synthesizing 4-hydroxycoumarin, which could parallel some aspects of synthesizing hydroxysteroids, include starting from simple phenols and utilizing acylation reactions for functionalization (Yoda et al., 2019).

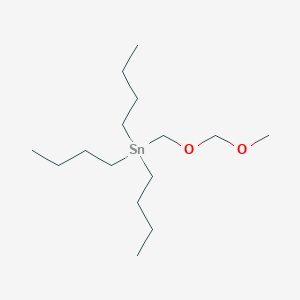

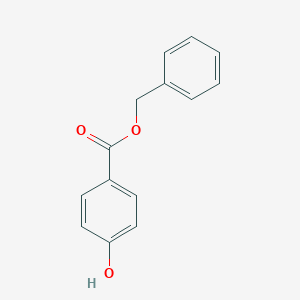

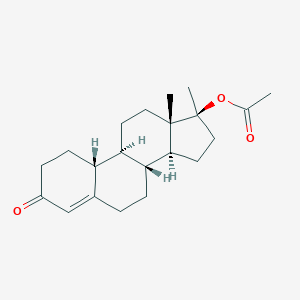

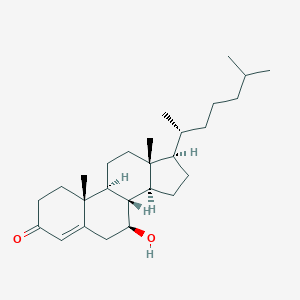

Molecular Structure Analysis

The molecular structure of 7beta-Hydroxycholest-4-en-3-one is characterized by the presence of a hydroxyl group at the 7-beta position and a double bond between carbons 4 and 5 in the cholesterol backbone. This structure is significant because it impacts the molecule's physical and chemical properties, such as its reactivity and interaction with biological molecules. Studies on molecules like hydroxycinnamic acids and their structure-activity relationships can provide insights into how modifications in the molecular structure, such as the addition of hydroxyl groups, affect biological activity (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving 7beta-Hydroxycholest-4-en-3-one can include oxidation, reduction, and conjugation processes, which are pivotal in its bioactivity and metabolism. The compound's hydroxyl group can undergo phase II metabolic reactions, such as sulfation and glucuronidation, affecting its solubility and excretion. The review of metal-catalyzed C-H bond functionalization highlights the potential for selective modifications of molecules like 7beta-Hydroxycholest-4-en-3-one, offering insights into regioselective hydroxylation or other modifications of the steroid backbone (Che et al., 2011).

Physical Properties Analysis

The physical properties of 7beta-Hydroxycholest-4-en-3-one, such as melting point, solubility, and crystalline structure, are crucial for its characterization and application in various fields. While specific data on 7beta-Hydroxycholest-4-en-3-one might not be readily available, studies on similar compounds provide a basis for understanding how structural elements influence physical properties. For instance, research on the synthesis and properties of hydroxycinnamic acids offers insights into how hydroxylation affects solubility and stability (Razzaghi-Asl et al., 2013).

Wissenschaftliche Forschungsanwendungen

Biomarker for Bile Acid Loss and Diseases

7beta-Hydroxycholest-4-en-3-one is identified as a biomarker for conditions associated with defective bile acid biosynthesis, such as bile acid loss, irritable bowel syndrome, and other diseases. It is the physiological substrate for cytochrome P450 8B1 (P450 8B1 or CYP8B1), an enzyme implicated in obesity and cardiovascular health (Offei, Arman, & Yoshimoto, 2019).

Antiprogestational Activity

7beta-alkyl derivatives of steroidal 4-en-3-ones, including 7beta-Hydroxycholest-4-en-3-one, have demonstrated significant antiprogestational activity, specifically with anti-implantational and antidecidual effects. This suggests potential applications in reproductive health and contraception (Grunwell, Benson, Johnston, & Petrow, 1976).

Cytotoxic and Apoptotic Effects in Cancer Research

Studies have shown that 7beta-Hydroxycholest-4-en-3-one induces apoptosis and regulates cyclooxygenase 2 in various cancer cell lines, including head and neck squamous cell carcinoma. This highlights its potential as a cytotoxic agent in cancer treatment (Heiduschka et al., 2009).

Metabolism in Liver and Implications in Disease

7beta-Hydroxycholest-4-en-3-one is metabolized by 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) in the liver. This process is important in understanding the role of dietary oxysterols and their effects on atherosclerosis (Schweizer et al., 2004).

Role in Atherosclerosis

High circulating levels of 7beta-Hydroxycholest-4-en-3-one are observed in atherosclerotic patients. It is associated with pro-apoptotic and pro-oxidative properties, indicating its potential role as a marker in lipid metabolism disorders and cardiovascular diseases (Prunet et al., 2006).

Drug Delivery System

7beta-Hydroxycholest-4-en-3-one has been experimented with as a compound for drug delivery systems. For example, its delivery to brain injury sites using lipid-coated microbubbles has shown efficiency in reducing astrogliosis, a common pathological feature in various neurological conditions (Wakefield et al., 1998).

Safety And Hazards

Eigenschaften

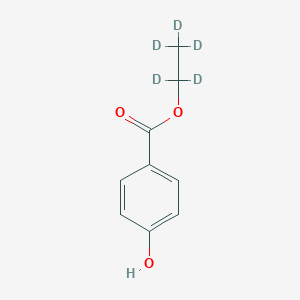

IUPAC Name |

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-BXLWXSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415292 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7beta-Hydroxycholest-4-en-3-one | |

CAS RN |

25876-54-4 | |

| Record name | 7beta-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)